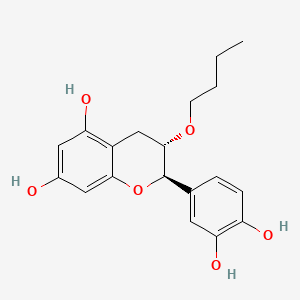
2H-1-Benzopyran-5,7-diol, 3-butoxy-2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-trans)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-5,7-diol, 3-butoxy-2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-trans)- is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in various natural products. This particular compound is characterized by its unique structure, which includes multiple hydroxyl groups and a butoxy substituent, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-5,7-diol, 3-butoxy-2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-trans)- typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the butoxy group: This step usually involves etherification reactions where a butanol derivative is reacted with the benzopyran core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2H-1-Benzopyran-5,7-diol, 3-butoxy-2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-trans)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, which may have different biological activities.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学研究应用
2H-1-Benzopyran-5,7-diol, 3-butoxy-2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-trans)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activities, such as antioxidant and anti-inflammatory properties, make it a subject of interest in biological research.
Medicine: Potential therapeutic applications include its use as an antioxidant, anti-inflammatory agent, and in the treatment of various diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2H-1-Benzopyran-5,7-diol, 3-butoxy-2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-trans)- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in redox reactions, leading to the scavenging of free radicals and reduction of oxidative stress. Additionally, it may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Flavonoids: These are structurally similar compounds that also contain a benzopyran core and exhibit similar biological activities.
Coumarins: Another class of compounds with a benzopyran structure, known for their anticoagulant and antimicrobial properties.
Uniqueness
What sets 2H-1-Benzopyran-5,7-diol, 3-butoxy-2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-trans)- apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both butoxy and multiple hydroxyl groups allows for diverse chemical reactivity and potential for various applications.
属性
CAS 编号 |
71634-77-0 |
|---|---|
分子式 |
C19H22O6 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
(2R,3S)-3-butoxy-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-5,7-diol |
InChI |
InChI=1S/C19H22O6/c1-2-3-6-24-18-10-13-15(22)8-12(20)9-17(13)25-19(18)11-4-5-14(21)16(23)7-11/h4-5,7-9,18-23H,2-3,6,10H2,1H3/t18-,19+/m0/s1 |
InChI 键 |
AGHKRGKRLNLFJD-RBUKOAKNSA-N |
手性 SMILES |
CCCCO[C@H]1CC2=C(C=C(C=C2O[C@@H]1C3=CC(=C(C=C3)O)O)O)O |
规范 SMILES |
CCCCOC1CC2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



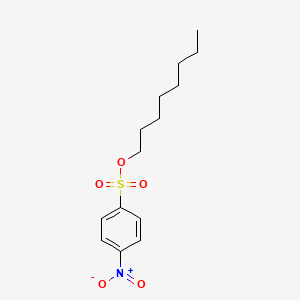
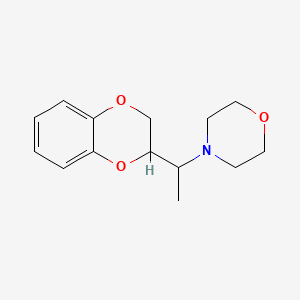
![1-[(Oxolan-2-yl)methyl]-1H-imidazole](/img/structure/B14457774.png)

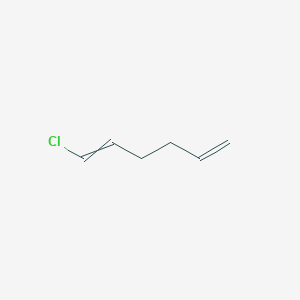
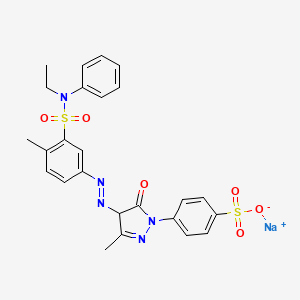
![7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14457816.png)

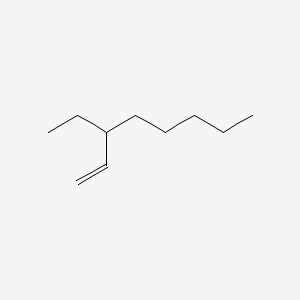
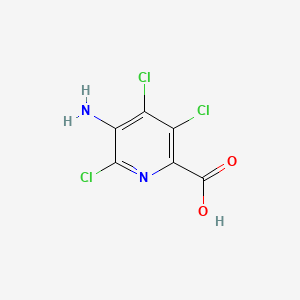
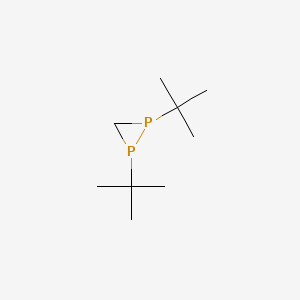
![[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457850.png)

